![molecular formula C21H25ClN2O3S B2385718 1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448056-62-9](/img/structure/B2385718.png)

1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

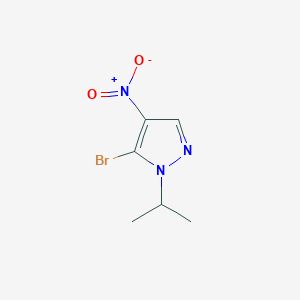

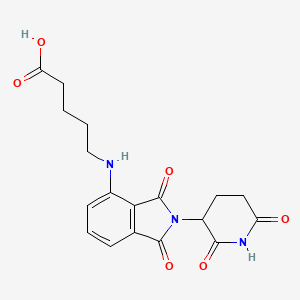

The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the halogen might make it more reactive. The compound’s melting point, boiling point, solubility, and other properties could be determined experimentally .科学的研究の応用

Stereoselective Synthesis

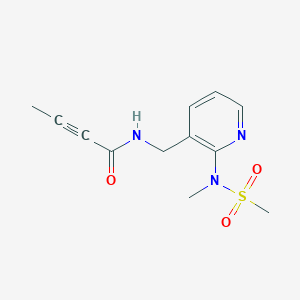

Researchers have developed methods for the stereoselective synthesis of disubstituted pyrrolidines and piperidines, which are crucial for producing molecules with specific three-dimensional arrangements. This is significant in the pharmaceutical industry for creating drugs with targeted effects. The intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones is a method used to achieve high cis-selectivity, indicating the potential utility of similar compounds in synthesizing structurally complex and biologically active molecules (Carretero, Arrayás, & Gracia, 1996).

Hemiaminals as Substrates for Sulfur Ylides

The reaction of phenyl-stabilized chiral sulfur ylides with hemiaminals leads to the formation of functionalized pyrrolidines with high enantioselectivity. This method shows the versatility of using sulfur ylides for synthesizing complex nitrogen-containing cycles, which could be pivotal in developing new therapeutic agents (Kokotos & Aggarwal, 2006).

Antimicrobial Activity of Heterocycles

The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and their reactions with various substrates to form pyrazoles, isoxazoles, and pyrimidinethiones, showcases the chemical versatility of sulfonamido compounds. These reactions lead to molecules with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of CCR5 Receptor Antagonists

Modifications of the arylpropylpiperidine side chains in the synthesis of CCR5 receptor antagonists demonstrate the compound's role in creating molecules with potential applications in treating diseases like HIV. The balance between antiviral potency and pharmacokinetics is crucial for the development of effective therapies (Lynch et al., 2003).

Synthesis of Tetrahydropyridine Derivatives

The radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to access sulfonated tetrahydropyridine derivatives underlines the compound's potential in creating sulfonated heterocycles. These molecules may have various industrial and pharmaceutical applications due to their structural complexity and functional diversity (An & Wu, 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O3S/c22-18-3-1-2-17(14-18)16-4-6-21(7-5-16)28(26,27)24-12-8-19(9-13-24)23-11-10-20(25)15-23/h1-7,14,19-20,25H,8-13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXSUKFQLJKHRLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]thiazol-2-yl(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2385639.png)

![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)

![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)

![2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)